Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole structure
943-08-8 structure
Produktname:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
CAS-Nr.:943-08-8
MF:C8H5F2NS2
MW:217.258805990219
MDL:MFCD00518584
CID:797334
PubChem ID:1522327

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzothiazole,2-[(difluoromethyl)thio]-
    • 2-(difluoromethylsulfanyl)-1,3-benzothiazole
    • 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
    • 2-(difluoromethylthio)benzo[d]thiazole
    • 2-(difluoromethylthio)benzothiazole
    • 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
    • 2-Difluormethylthiobenzothiazol
    • 2-Difluormethylthio-benzthiaxazol
    • 2-difluoromethylsulfanyl-benzothiazole
    • HMS1762N13
    • 2-[(Difluoromethyl)thio]benzothiazole (ACI)
    • 2-((Difluoromethyl)thio)benzo[d]thiazole
    • Z55073648
    • 943-08-8
    • BS-29880
    • C8H5F2NS2
    • SCHEMBL15003935
    • XYUPZERKMMCICQ-UHFFFAOYSA-N
    • DTXSID30364107
    • NCGC00319969-01
    • 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
    • MFCD00518584
    • AKOS001035843
    • EN300-89177
    • CS-0186378
    • AB01316392-02
    • CCG-321108
    • 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
    • MDL: MFCD00518584
    • Inchi: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
    • InChI-Schlüssel: XYUPZERKMMCICQ-UHFFFAOYSA-N
    • Lächelt: FC(SC1SC2C(=CC=CC=2)N=1)F

Berechnete Eigenschaften

  • Genaue Masse: 216.98300
  • Monoisotopenmasse: 216.983
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 180
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 66.4A^2
  • XLogP3: 4

Experimentelle Eigenschaften

  • Dichte: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 32-33°C
  • Siedepunkt: 70-75 ºC (0.1 Torr)
  • Flammpunkt: 109.7±30.1 ºC,
  • Brechungsindex: 1.6088 (589.3 nm 25 ºC)
  • Löslichkeit: Almost insoluble (0.098 g/l) (25 º C),
  • PSA: 66.43000
  • LogP: 3.61100

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Sicherheitsinformationen

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FP543-1g
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
943-08-8 98%
1g
1283.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FP543-200mg
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
943-08-8 98%
200mg
364.0CNY 2021-07-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD63097-250mg
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 98%
250mg
¥124.0 2024-04-17
Chemenu
CM361643-1g
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8 95%+
1g
$89 2024-07-19
Alichem
A059004086-5g
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 97%
5g
$1017.60 2023-08-31
TRC
D591700-25mg
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8
25mg
$ 70.00 2022-06-05
TRC
D591700-50mg
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8
50mg
$ 95.00 2022-06-05
Alichem
A059004086-1g
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 97%
1g
$326.40 2023-08-31
eNovation Chemicals LLC
Y1226383-5g
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 95%
5g
$650 2024-06-03
Enamine
EN300-89177-2.5g
2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8 95%
2.5g
$286.0 2023-09-01

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Referenz
A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane
Huang, Weichen; Zheng, Yongxiang; Keess, Sebastian ; Molander, Gary A., Journal of the American Chemical Society, 2023, 145(9), 5363-5369

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ;  30 min, rt
1.2 overnight, rt
Referenz
Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study
Liu, Guo-Kai ; Qin, Wen-Bing; Li, Xin; Lin, Li-Ting; Wong, Henry N. C., Journal of Organic Chemistry, 2019, 84(24), 15948-15957

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water
Referenz
Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox Catalysis
Ran, Yang; Lin, Qing-Yu; Xu, Xiu-Hua; Qing, Feng-Ling, Journal of Organic Chemistry, 2017, 82(14), 7373-7378

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  20 h, 20 - 30 °C
1.2 Solvents: Methanol ;  20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
Referenz
Electrochemical Difluoromethylation of Electron-rich Olefins
Luan, Shinan; Castanheiro, Thomas; Poisson, Thomas, Organic Letters, 2023, 25(10), 1678-1682

Synthetic Routes 5

Reaktionsbedingungen
1.1 Solvents: p-Xylene ;  1 h, 90 °C
Referenz
Conversion between difluorocarbene and difluoromethylene ylide
Zheng, Jian; Lin, Jin-Hong; Cai, Ji; Xiao, Ji-Chang, Chemistry - A European Journal, 2013, 19(45), 15261-15266

Synthetic Routes 6

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  8 h, 60 °C
Referenz
Synthesis and application of difluoro methylene phosphorus inner salt
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
Referenz
Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis
Rong, Jian; Deng, Ling; Tan, Ping; Ni, Chuanfa; Gu, Yucheng; et al, Angewandte Chemie, 2016, 55(8), 2743-2747

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
Referenz
Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal Activities
Dai, Peng; Yu, Xiang; Teng, Peng; Zhang, Wei-Hua ; Deng, Chao, Organic Letters, 2018, 20(21), 6901-6905

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  10 min, rt
Referenz
Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classification
Chen, Xiu-Ping; Han, Jie; Hu, Yin-Jie; Li, Yun-Fang; Wang, Xiang-Cong; et al, Tetrahedron, 2021, 78,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Referenz
Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br
Li, Lingchun; Wang, Fei; Ni, Chuanfa; Hu, Jinbo, Angewandte Chemie, 2013, 52(47), 12390-12394

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 15 min, 0 °C
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
Referenz
Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonate
Gershonov, Eytan; Amir, Dafna; Redy-Keisar, Orit; Binyamin, Iris; Yehezkel, Lea; et al, Journal of Fluorine Chemistry, 2021, 250,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  20 h, 20 - 30 °C
1.2 Solvents: Methanol ;  20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
Referenz
A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate
Meng, Depei ; Li, Lingchun; Brown, Adam; Desrosiers, Jean-Nicolas ; Duan, Shengquan; et al, Cell Reports Physical Science, 2021, 2(4),

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  4 h, 50 °C
Referenz
Process for preparation of difluoromethyl substituted compounds
, China, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  2 min, rt
Referenz
Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  2 min, rt
Referenz
Deoxygenative Tri- and Difluoromethylthiolation of Carboxylic Acids with Benzothiazolium Reagents
Tironi, Matteo; Maas, Lilian M.; Garg, Arushi; Dix, Stefan; Goetze, Jan P.; et al, Organic Letters, 2020, 22(22), 8925-8930

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane ,  Water ;  rt; 1 h, rt
Referenz
From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation
Prakash, G. K. Surya; Ni, Chuanfa; Wang, Fang; Hu, Jinbo; Olah, George A., Angewandte Chemie, 2011, 50(11), 2559-2563

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Referenz
Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in Flow
Nakayama, Yoshiki; Ando, Gaku; Abe, Manabu ; Koike, Takashi ; Akita, Munetaka, ACS Catalysis, 2019, 9(7), 6555-6563

Synthetic Routes 18

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  8 h, 60 °C
Referenz
Difluoromethylene phosphonium salt, synthesis and application thereof
, China, , ,

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  2 min, rt
Referenz
Silver-Catalyzed Nucleophilic Deoxydifluoromethylthiolation of Activated Aliphatic Alcohols with BT-SCF2H
Tironi, Matteo ; Hopkinson, Matthew N., European Journal of Organic Chemistry, 2022, 2022(18),

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
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Reinheit:99%
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Preis ($):267.0